4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include a benzoyl group, a carboxylic acid group, and a spiro-fused oxazolidine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diol and an amine under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation and Carboxylation: The final steps involve oxidation of the intermediate to introduce the carboxylic acid group, typically using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or reduce the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the spirocyclic nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include:
Oxidation: Benzoyl derivatives or carboxylic acids.
Reduction: Benzyl derivatives or alcohols.
Substitution: Alkylated or acylated spirocyclic compounds.
Scientific Research Applications
4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the spirocyclic structure provides rigidity and specificity in binding. The carboxylic acid group can form ionic interactions with positively charged residues in the target protein, enhancing binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-Benzoyl-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Similar structure but with an additional nitrogen atom in the spirocyclic ring.
8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: Similar structure with a methyl-substituted benzoyl group.
Uniqueness
4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific arrangement of functional groups and the presence of a spiro-fused oxazolidine ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-12-7-9-17(10-8-12)18(14(11-22-17)16(20)21)15(19)13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONZPSGRXBBZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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